

An In-depth Technical Guide to Trimethylhexamethylene Diisocyanate (TMDI)

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Compound of Interest

Compound Name: *Trimethylhexamethylene diisocyanate*

Cat. No.: *B1587484*

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This technical guide provides a comprehensive overview of the physical and chemical properties of **Trimethylhexamethylene diisocyanate** (TMDI). All quantitative data are summarized in structured tables for ease of reference. Detailed methodologies for key analytical procedures relevant to isocyanates are also provided, alongside visualizations of its core chemical reactions.

Trimethylhexamethylene diisocyanate (TMDI) is an aliphatic diisocyanate used in the production of polyurethanes. It exists as a mixture of two isomers: 2,2,4-**trimethylhexamethylene diisocyanate** and 2,4,4-**trimethylhexamethylene diisocyanate**.^[1] This guide will cover the properties of this isomeric mixture.

Physical Properties

TMDI is a colorless to yellowish liquid at room temperature.^{[2][3]} It is insoluble in water and denser than water.^{[1][4]} The physical properties of TMDI are summarized in the table below. It is important to note that some discrepancies exist in the reported values across different sources, which may be due to variations in the isomeric composition or measurement conditions.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₈ N ₂ O ₂	[5]
Molecular Weight	210.27 g/mol	[4][5]
Appearance	Colorless to yellowish liquid	[2][3]
Boiling Point	283.8 °C at 760 mmHg	[5]
149 °C	[1]	
Density	0.97 g/cm ³	[5]
1.02 g/cm ³	[1]	
Vapor Pressure	1.66E-10 mmHg at 25°C	[5]
Flash Point	114.6 °C	[5]
Refractive Index	1.4620 to 1.4640	[1]
Solubility	Insoluble in water	[1][4]

Chemical Properties and Reactivity

The key chemical feature of TMDI is the two isocyanate (-N=C=O) functional groups. These groups are highly reactive towards nucleophiles, particularly compounds containing active hydrogen atoms such as water, alcohols, and amines.[6]

Reactivity Profile:

- **With Water:** TMDI reacts with water to form an unstable carbamic acid, which then decomposes to form a diamine and carbon dioxide gas. The resulting amine can then react with another molecule of TMDI to form a urea linkage. This reaction is exothermic and can be vigorous.[6][7]
- **With Alcohols:** The reaction with alcohols produces urethane linkages. This is the fundamental reaction for the formation of polyurethanes when a diol or polyol is used.[6] The reaction rate is influenced by the structure of the alcohol, with primary alcohols being more reactive than secondary and tertiary alcohols.[8]

- With Amines: TMDI reacts rapidly with primary and secondary amines to form urea linkages. [\[6\]](#)
- Polymerization: Acids and bases can initiate polymerization reactions of isocyanates. [\[7\]](#)
- Incompatible Materials: TMDI is incompatible with strong oxidizing agents, acids, bases, alcohols, amines, aldehydes, ketones, mercaptans, phenols, and peroxides. [\[6\]](#)[\[7\]](#)

The chemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	28679-16-5 (for the mixture)	[5]
EC Number	249-151-6	[5]
UN Number	2328	[2]
Hazard Class	6.1	[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of TMDI are not readily available in the public domain. However, standardized methods from organizations like ASTM International are widely used for the analysis of isocyanates. The following are representative methodologies that would be applicable to TMDI.

Determination of Isocyanate Content (NCO Content)

The determination of the isocyanate content is crucial for quality control and for stoichiometric calculations in polyurethane formulations. A common method is titration with a standard solution of dibutylamine.

Principle: An excess of a standard solution of dibutylamine in a suitable solvent is reacted with a known mass of the TMDI sample. The unreacted dibutylamine is then back-titrated with a standard solution of hydrochloric acid.

Apparatus:

- Analytical balance
- Erlenmeyer flasks
- Burette
- Pipettes
- Magnetic stirrer

Reagents:

- Standardized 0.1 N dibutylamine solution in a suitable solvent (e.g., toluene)
- Standardized 0.1 N hydrochloric acid (HCl) solution
- Indicator solution (e.g., bromophenol blue) or a pH meter for potentiometric titration

Procedure (based on ASTM D5155):[\[1\]](#)[\[9\]](#)

- Accurately weigh a sample of TMDI into an Erlenmeyer flask.
- Add a precise volume of the standardized dibutylamine solution to the flask.
- Stopper the flask and allow the reaction to proceed for a specified time (e.g., 15 minutes) with stirring.
- Add a few drops of the indicator solution.
- Titrate the excess dibutylamine with the standardized HCl solution until the endpoint is reached (color change of the indicator).
- Perform a blank titration without the TMDI sample.

Calculation: The %NCO is calculated using the following formula: $\%NCO = [(B - V) * N * 4.202] / W$ Where:

- B = volume of HCl for the blank titration (mL)

- V = volume of HCl for the sample titration (mL)
- N = normality of the HCl solution
- W = weight of the sample (g)
- 4.202 is a constant based on the molecular weight of the NCO group.

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Caption: Workflow for the determination of %NCO in TMDI.

Chemical Reaction Pathways

The following diagrams illustrate the primary reaction pathways of the isocyanate groups in TMDI.

Reaction with Water

The reaction of an isocyanate with water proceeds through a carbamic acid intermediate to form an amine and carbon dioxide. The amine then reacts with another isocyanate group to form a urea linkage.

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Caption: Formation of a urea linkage from the reaction of TMDI with water.

Reaction with Alcohol

The reaction of an isocyanate with an alcohol forms a stable urethane linkage. This is the basis for polyurethane chemistry.

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Caption: Formation of a urethane linkage from the reaction of TMDI with an alcohol.

Reaction with Amine

The reaction of an isocyanate with a primary or secondary amine results in the formation of a urea linkage.

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Caption: Formation of a urea linkage from the reaction of TMDI with an amine.

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